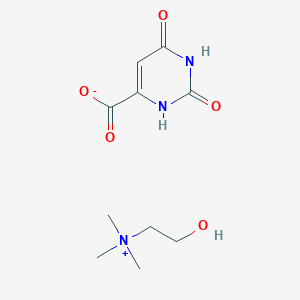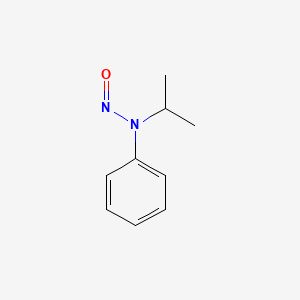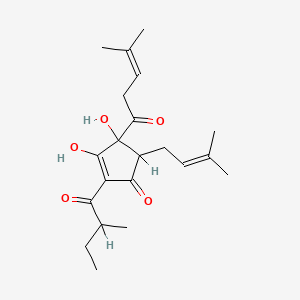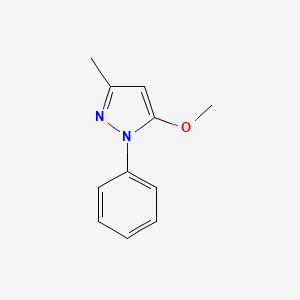
3-Methyl-5,5-diphenylimidazolidine-2,4-dione
Overview
Description
3-Methyl-5,5-diphenylimidazolidine-2,4-dione is a chemical compound with the molecular formula C16H14N2O2 . It is also known by other names such as Melantonin and 3-N-Methylphenytoin .
Synthesis Analysis
The synthesis of this compound involves a reaction mixture that is filtered while hot and the solvent evaporated under reduced pressure. The residue obtained is dried and crystallized from an ethanol solution to yield colorless block-shaped crystals of the compound .Molecular Structure Analysis
The imidazolidine-2,4-dione ring in the molecule carries two phenyl substituents at the 5-position inclined to the five-membered ring plane . The molecules form chains parallel to the a-axis direction through N—H…O hydrogen bonds .Physical And Chemical Properties Analysis
The molecular weight of this compound is 266.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .Scientific Research Applications
Corrosion Inhibition
3-Methyl-5,5-diphenylimidazolidine-2,4-dione (MPIM) has been studied as a corrosion inhibitor for mild steel in HCl solution. It exhibits significant inhibition efficiency, achieving up to 89% efficiency at a specific concentration. MPIM inhibits corrosion by adsorbing on the carbon steel surface and behaves as a mixed inhibitor. Its adsorption follows the Langmuir isotherm, suggesting a chemisorption mechanism. The effectiveness of MPIM has been confirmed through various methods including gravimetric, electrochemical, and scanning electron microscopy, along with theoretical calculations (Elbarki et al., 2020).
Structural and Electronic Properties
The molecular geometry and electronic structure of 1-methyl-5,5-diphenylimidazolidine-2,4-dione have been analyzed using ab-initio computational modeling and spectrophotometric techniques. This research provides insights into the structure-activity relationship of the compound, highlighting its potential for further pharmacological studies. The study found that the two phenyl rings are not coplanar, and the presence of methyl substitution influences the molecule's properties, which could be relevant for its use in pharmacology (Kumar & Bhaskar, 2019).
Antitumor Activity
A series of 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives have been synthesized and tested for antitumor activity. These compounds showed selective activity against certain cancer cell lines, including renal and breast cancer cell lines. One compound, in particular, demonstrated broad-spectrum and potent antitumor activity. The findings suggest that these compounds can serve as a template for the development of more potent and selective antitumor agents (Alanazi et al., 2013).
Ligand-Assisted Synthesis for Antibacterial Activity
New hybrid compounds based on 5,5-diphenylimidazolidine-2,4-dione have been synthesized using a ligand-assisted click reaction. These compounds have demonstrated effective antibacterial activities against certain bacteria. This method uses a water-soluble ligand to enhance reactions and reduce the use of toxic copper salt, highlighting an innovative approach to developing new antibacterial agents (Keivanloo et al., 2020).
properties
IUPAC Name |
3-methyl-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-14(19)16(17-15(18)20,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYDTBHSPIJPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861941 | |
| Record name | 3-Methyl-5,5-diphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4224-00-4 | |
| Record name | Melantonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-5,5-diphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)







![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)


